3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZONUCKTAGTHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oximation and Related Reactions
Although not a direct synthesis of the target compound, related research on oximation reactions of 4-chloro-substituted aromatic aldehydes shows that mild and selective introduction of nitrogen-containing groups can be achieved. For instance, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride under basic conditions yields nitrogen-containing heterocycles, demonstrating the feasibility of introducing nitrogen functionality adjacent to chloro-substituted aromatic rings.
This suggests that selective amination or oximation on 4-chlorophenyl derivatives is chemically feasible and can be adapted for the preparation of 3-[(4-chlorophenyl)methyl]oxolan-3-amine.
Related Synthetic Techniques
The synthesis of related amine-containing heterocycles often employs:
- Mitsunobu reactions to introduce chiral centers and functional groups.
- Reduction of intermediates using DIBAL-H to convert esters or other groups to alcohols.
- Conversion of alcohols to good leaving groups (e.g., tosylates) followed by nucleophilic substitution with azide ions.
- Subsequent reduction or transformation of azides to amines.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups.
Though these steps are from a different chemical series, they illustrate typical synthetic maneuvers that can be adapted for the preparation of the target compound.
Experimental Conditions and Optimization
From the available data and analogous syntheses, the following conditions are typical for the preparation of such compounds:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxolane ring formation | Cyclization of appropriate diols or halides | Variable | Often acid or base catalyzed |
| Introduction of 4-chlorobenzyl | Alkylation using 4-chlorobenzyl halides | Moderate to high | Requires controlled temperature |
| Amination at 3-position | Nucleophilic substitution or reductive amination | High | Use of ammonia or amine sources |
| Hydrochloride salt formation | Treatment with HCl in organic solvent or aqueous medium | Quantitative | Ensures stability and crystallinity |
Ultrasound irradiation and mild heating (e.g., 40 °C) have been shown to improve yields and reduce reaction times in related syntheses, indicating potential for process optimization.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Starting Materials | Precursors with oxolane ring or open-chain analogs, 4-chlorobenzyl halides |
| Key Reactions | Ring closure, nucleophilic substitution, reductive amination |
| Catalysts/Conditions | Acid/base catalysis, possible use of metal catalysts for cross-coupling |
| Purification | Crystallization of hydrochloride salt, chromatography if needed |
| Characterization Techniques | NMR (1H, 13C), IR spectroscopy, Mass spectrometry |
Research Findings and Considerations
- The preparation of 3-[(4-chlorophenyl)methyl]oxolan-3-amine hydrochloride requires careful control of reaction conditions to favor selective substitution at the oxolane ring without side reactions.
- Formation of the hydrochloride salt improves compound stability and facilitates isolation.
- Adaptation of known synthetic routes involving Mitsunobu reactions, azide intermediates, and reductive amination can be considered for efficient synthesis.
- Use of ultrasound irradiation and mild heating can enhance reaction rates and yields, aligning with green chemistry principles.
- Spectroscopic data (NMR, IR, MS) are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure to create derivatives with specific properties.
- Reagent in Organic Reactions : The compound can be utilized in various organic reactions due to its functional groups, facilitating the development of new chemical entities.
Biology
- Enzyme Inhibition Studies : Research has indicated that 3-[(4-Chlorophenyl)methyl]oxolan-3-amine can interact with specific enzymes, providing insights into enzyme inhibition mechanisms. This property is crucial in drug discovery and development.
- Protein Interaction Studies : The compound's ability to bind to biological macromolecules makes it a valuable tool for studying protein interactions and functions.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. Its unique structure could lead to the development of new therapeutic agents targeting specific diseases .
Industry
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride
- CAS Number : 1803607-73-9 (hydrochloride salt); 1518928-37-4 (free base) .
- Molecular Formula : C₁₃H₁₇ClN·HCl (hydrochloride form).
- Molecular Weight : ~266.2 g/mol (calculated from formula).
This compound features a five-membered oxolane (tetrahydrofuran) ring with a 4-chlorobenzyl group and an amine group at the 3-position. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Comparison with Structurally Similar Compounds
Ring Size Variation: Oxolane vs. Oxetane Derivatives
Key Findings :
- Oxetane derivatives (4-membered rings) exhibit greater ring strain , which can enhance reactivity in synthesis but reduce thermal stability compared to oxolane analogs .
- Fluorine substitution (vs. chlorine) increases lipophilicity and electronegativity , influencing binding affinity in drug-receptor interactions .
Substituent Variation: Chlorophenyl vs. Methylphenyl Derivatives
Key Findings :
Functional Group Variation: Amine vs. Hydroxyl Derivatives
Key Findings :
- Hydroxyl groups (e.g., in pyrrolidin-3-ol derivatives) improve hydrogen-bonding interactions, enhancing target binding but reducing blood-brain barrier permeability .
- Amine hydrochloride salts are preferred in drug formulations for improved stability and controlled release .
Research and Commercial Relevance
Supplier Availability :
- Pharmacological Potential: Chlorophenyl-substituted oxolane/oxetane amines are explored as dopamine reuptake inhibitors and antidepressants due to their structural mimicry of bioactive molecules .
Biological Activity
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride is a synthetic compound with the molecular formula C11H15ClNO and a molecular weight of 248.15 g/mol. It features a chlorophenyl group attached to an oxolane ring at the 3-position, along with an amine functional group. This unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound's reactivity is primarily attributed to its functional groups. The amine can participate in nucleophilic substitution reactions, while the oxolane ring may undergo ring-opening reactions under specific conditions. The chlorophenyl moiety is capable of engaging in electrophilic aromatic substitution reactions, enhancing its versatility in synthetic organic chemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.
- Neuropharmacological Effects : The compound has been evaluated for its potential effects on neurotransmitter systems, particularly in relation to GABA uptake inhibition, which could have implications for neuropathic pain management .
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cell lines, providing insights into its safety profile and therapeutic index.
Case Studies and Research Findings
- Antinociceptive Properties : In rodent models, compounds structurally similar to this compound demonstrated significant antinociceptive effects in neuropathic pain models, indicating potential applications in pain management .
- Inhibition of GABA Transporters : A study focused on functionalized amino acids found that certain derivatives could inhibit GABA transporters effectively, suggesting that similar mechanisms might be explored with this compound .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Contains an amine group and chlorine | Widely used in dyes; limited biological activity |
| Benzylamine | Aromatic amine without chlorination | Basic amine properties; lacks significant biological activity |
| Tetrahydrofuran-3-amine | Similar oxolane structure | Limited biological applications; primarily used as a solvent |
| (R)-tetrahydrofuran-3-amine hydrochloride | Contains a similar oxolane ring | Different stereochemistry; potential for varied biological activity |
This table highlights that while many compounds share structural similarities, the specific chlorophenyl substitution in this compound may confer distinct biological properties that warrant further investigation.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride, and how do stereochemical considerations influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-[(4-Chlorophenyl)methyl]oxolan-3-one using ammonium acetate and sodium cyanoborohydride in methanol under reflux (40–60°C, 12–24 hours). Stereochemical control is critical; chiral catalysts like (R)-BINAP or enantiopure starting materials may improve enantiomeric excess (ee). Characterization via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 80:20) is recommended to confirm stereochemistry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Compare - and -NMR shifts with computational predictions (e.g., ChemDraw or ACD/Labs). For example, the oxolane ring protons typically resonate at δ 3.5–4.2 ppm .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile:water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]) and purity (>98%) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (±0.4% tolerance) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer :
- Solubility : Soluble in polar solvents (methanol, DMSO) but unstable in aqueous solutions above pH 6. Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the amine hydrochloride .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform radioligand binding assays (e.g., determination) alongside functional assays (e.g., cAMP accumulation for GPCR targets) to identify partial agonism or allosteric modulation.
- Metabolite Screening : Use LC-MS/MS to rule out interference from degradation products (e.g., free amine or oxolane ring-opened species) .
Q. What strategies address low yields in stereoselective synthesis of the oxolane-amine scaffold?
- Methodological Answer :
- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or transition-metal complexes (e.g., Ru-BINAP) to enhance ee.
- Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition-state energies and optimize reaction pathways .
- Byproduct Analysis : Identify intermediates via -NMR or in-situ IR to adjust reaction stoichiometry .
Q. How do researchers design experiments to assess the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In Vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.
- Tissue Distribution : Use whole-body autoradiography or MALDI imaging to map compound accumulation in target organs .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers) be addressed?
- Methodological Answer :
- Solvent Purity : Verify DMSO dryness (Karl Fischer titration; <0.1% water).
- pH Adjustment : Test solubility in PBS (pH 7.4) with 0.1–1% Tween-80 to mimic physiological conditions.
- Dynamic Light Scattering (DLS) : Check for colloidal aggregation, which may falsely indicate low solubility .
Q. What experimental approaches resolve inconsistencies in biological activity across cell lines?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to confirm identity.
- Receptor Expression Profiling : Quantify target mRNA (qPCR) or protein (Western blot) levels.
- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Methodological Tables
Q. Table 1. Key Characterization Parameters
| Technique | Parameters | Reference |
|---|---|---|
| -NMR | δ 7.2–7.4 ppm (aromatic H), δ 3.5–4.2 ppm (oxolane H) | |
| HPLC-MS | Retention time: 6.8 min; [M+H]: 242.1 m/z | |
| X-ray | Space group P2, CCDC deposition number: XXXXX |
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Methanol | 25.3 ± 1.2 | 25°C, anhydrous |
| Water | 1.8 ± 0.3 | pH 5.0 buffer |
| DMSO | 45.6 ± 2.1 | Dry, 25°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
